molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No. B3267876
Key on ui cas rn: 471-01-2
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
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Patent
US05929285

Procedure details

In a flask (capacity: 1 liter; connected to a plate column) were fed 3,5,5-trimethylcyclohexa-2-en-1-one (553 g) and adipic acid (38 g). Isomerization was carried out under a pressure of 340 Torr with a temperature (liquid phase) of 190° C. in the flask, while controlling the charge (supply) of 3,5,5-trimethylcyclohexa-2-en-1-one to keep the temperature at 154° C. at the top of the column, and simultaneously, continuous distillation was effected using a distilling column "Order show" equipped with 30 plates, adjusting the liquid level in the flask at a predetermined level. As a result, 3,5,5-trimethylcyclohexa-3-en-1-one was constantly obtained from the top of the column in 25 g per hour, its concentration being 99% or higher (analysed by gas chromatography).
Quantity
553 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.C(O)(=O)CCCCC(O)=O>>[CH3:1][C:2]1[CH2:3][C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
553 g
Type
reactant
Smiles
CC1=CC(CC(C1)(C)C)=O
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CC(C1)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out under a pressure of 340 Torr with a temperature (liquid phase) of 190° C. in the flask
CUSTOM
Type
CUSTOM
Details
at 154° C.
DISTILLATION
Type
DISTILLATION
Details
simultaneously, continuous distillation
CUSTOM
Type
CUSTOM
Details
equipped with 30 plates

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(CC(C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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